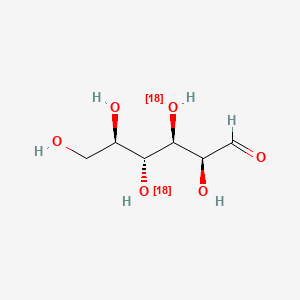
Nek2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nek2-IN-6 is a small molecule inhibitor specifically designed to target the Never in Mitosis A (NIMA)-related kinase 2 (NEK2). NEK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression . Overexpression of NEK2 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nek2-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against NEK2.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
Nek2-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a tool compound to study the biochemical pathways involving NEK2.
Biology: Helps in understanding the role of NEK2 in cell cycle regulation and its implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overexpressed NEK2.
Mechanism of Action
Nek2-IN-6 exerts its effects by specifically inhibiting the kinase activity of NEK2. This inhibition disrupts the normal function of NEK2 in centrosome separation and mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding site of NEK2, which is crucial for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Nek2-IN-1: Another NEK2 inhibitor with a different chemical structure but similar inhibitory activity.
Nek2-IN-2: A structurally related compound with modifications to enhance selectivity and potency.
Nek2-IN-3: Designed to improve bioavailability and reduce off-target effects.
Uniqueness of Nek2-IN-6
This compound stands out due to its high specificity for NEK2 and its potent inhibitory activity. It has shown promising results in preclinical studies, making it a strong candidate for further development as a cancer therapeutic .
Properties
Molecular Formula |
C33H33F3N6O4S |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
tert-butyl 3-[[4-[3-[5-carbamoyl-4-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophen-2-yl]imidazo[1,2-a]pyridin-7-yl]pyrazol-1-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C33H33F3N6O4S/c1-19(23-7-5-6-8-24(23)33(34,35)36)45-26-12-27(47-29(26)30(37)43)25-14-38-28-11-21(9-10-42(25)28)22-13-39-41(18-22)17-20-15-40(16-20)31(44)46-32(2,3)4/h5-14,18-20H,15-17H2,1-4H3,(H2,37,43) |
InChI Key |
BIBPJUJXXFJYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CC6CN(C6)C(=O)OC(C)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)




